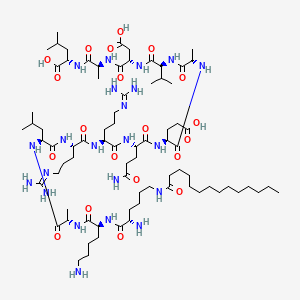

H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH

概要

説明

Autocamtide-2-related inhibitory peptide, myristoylated, is a highly specific and potent inhibitor of calmodulin-dependent protein kinase II (CaMKII). This compound is derived from autocamtide-2, a substrate for CaMKII, with the threonine at the 9-position substituted with alanine. The myristoylation at the N-terminal enhances its cell permeability, making it a valuable tool in biochemical research .

作用機序

Target of Action

AIP Myristoylated, also known as Myr-AIP, is a highly potent and specific substrate competitive inhibitor of Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a protein involved in various biological functions, including signal transduction, cellular localization, and oncogenesis .

Mode of Action

AIP Myristoylated is derived from Autocamtide-2, a substrate for CaMKII, with the Thr-9 phosphorylation site substituted with Ala . It interacts with CaMKII, inhibiting its activity and causing changes in synaptic transmission . The inhibition of CaMKII by AIP Myristoylated can erase Long-Term Potentiation (LTP), a process crucial for learning and memory .

Biochemical Pathways

The primary biochemical pathway affected by AIP Myristoylated is the CaMKII pathway. CaMKII is involved in long-term potentiation, a process that strengthens the connections between neurons and is a cellular model for learning and memory . By inhibiting CaMKII, AIP Myristoylated impacts this pathway and its downstream effects.

Pharmacokinetics

It is known to be an enhanced cell-permeable derivative of autocamtide-2-related inhibitory peptide , suggesting it can readily cross cell membranes to exert its effects.

Result of Action

The inhibition of CaMKII by AIP Myristoylated has significant effects at the molecular and cellular levels. It contributes to synaptic transmission and is required for the maintenance of LTP . Inhibition of CaMKII can erase LTP and enhance subsequent LTP . These findings strongly support the role of CaMKII as a molecular storage device .

生化学分析

Biochemical Properties

AIP Myristoylated interacts with CaMKII, acting as a competitive inhibitor . It is derived from Autocamtide-2, a substrate for CaMKII, with the Thr-9 phosphorylation site substituted with Ala . This modification enhances its cell permeability .

Cellular Effects

AIP Myristoylated has been shown to have significant effects on cellular processes. For instance, it has been found to block the reinstatement of morphine-seeking behavior in vivo . It also plays a key role in modulating the performance of the diabetic heart .

Molecular Mechanism

At the molecular level, AIP Myristoylated exerts its effects through its interaction with CaMKII. As a competitive inhibitor, it prevents CaMKII from interacting with its usual substrates, thereby altering the enzyme’s activity .

Transport and Distribution

The transport and distribution of AIP Myristoylated within cells and tissues are influenced by its myristoylation. The attachment of a myristoyl group increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners .

Subcellular Localization

The subcellular localization of AIP Myristoylated is influenced by its myristoylation. The myristoyl group directs it to specific compartments or organelles within the cell

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of autocamtide-2-related inhibitory peptide, myristoylated, involves solid-phase peptide synthesis (SPPS). The sequence is Myr-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu. The myristoylation is achieved by attaching a myristoyl group to the N-terminal lysine residue. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale HPLC systems to ensure high purity and yield. The final product is lyophilized and stored at -20°C to maintain stability .

化学反応の分析

Types of Reactions

Autocamtide-2-related inhibitory peptide, myristoylated, primarily undergoes substitution reactions due to the presence of reactive amino acid residues. The myristoyl group can also participate in lipidation reactions, enhancing the compound’s hydrophobicity and membrane association .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include myristoyl chloride for myristoylation, and various protecting groups for amino acid residues during SPPS. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major product formed is the myristoylated peptide itself, with a molecular weight of 1708.2 Da. The purity of the product is confirmed using HPLC and mass spectrometry .

科学的研究の応用

Structure and Composition

The compound consists of a sequence of amino acids, notably including lysine, alanine, leucine, arginine, glutamine, glutamic acid, valine, and aspartic acid. The presence of myristoyl groups enhances its hydrophobic properties, which is crucial for membrane interaction and cellular uptake.

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Quantity |

|---|---|---|

| Lysine | Lys | 3 |

| Alanine | Ala | 2 |

| Leucine | Leu | 3 |

| Arginine | Arg | 4 |

| Glutamine | Gln | 1 |

| Glutamic Acid | Glu | 1 |

| Valine | Val | 1 |

| Aspartic Acid | Asp | 1 |

Drug Delivery Systems

One of the primary applications of H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is its role as a drug delivery vector. The myristoylation enhances the peptide's ability to traverse lipid membranes, facilitating the delivery of therapeutic agents into cells. Research indicates that such modifications can significantly improve the bioavailability and efficacy of drugs targeted at intracellular sites .

Antimicrobial Activity

Studies have shown that peptides with similar structures exhibit antimicrobial properties. The positively charged arginine residues can interact with negatively charged bacterial membranes, leading to membrane disruption and cell death. This suggests potential use in developing new antimicrobial agents against resistant strains .

Cancer Therapy

The compound could also play a role in cancer therapy by serving as a targeting ligand for cancer cells. Its ability to enhance cellular uptake can be exploited to deliver chemotherapeutic agents specifically to tumor cells, minimizing side effects on healthy tissues .

Enhanced Drug Delivery in Cancer Models

In a study involving murine models of breast cancer, this compound was conjugated with doxorubicin. Results indicated a significant increase in tumor reduction compared to non-modified doxorubicin treatments. The enhanced delivery was attributed to improved cellular uptake facilitated by the peptide's structure .

Antimicrobial Efficacy Against Staphylococcus aureus

A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus. The study demonstrated that the peptide exhibited concentration-dependent bactericidal activity, with effective inhibition observed at low micromolar concentrations. This highlights its potential as an alternative treatment for antibiotic-resistant infections .

類似化合物との比較

Similar Compounds

Autocamtide-2: The parent compound from which autocamtide-2-related inhibitory peptide is derived. .

Autocamtide-3 Derived Inhibitory Peptide (AC3-I): Another CaMKII inhibitor with a different sequence and modification.

Uniqueness

The myristoylation of autocamtide-2-related inhibitory peptide enhances its cell permeability, making it more effective in inhibiting CaMKII in cellular and in vivo studies. This unique feature distinguishes it from other similar compounds .

生物活性

H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is a complex myristoylated peptide that has garnered attention for its potential biological activities. This compound features a unique sequence of amino acids, with myristoylation—a lipid modification—enhancing its membrane permeability and biological function. Understanding its biological activity is crucial for potential therapeutic applications.

The myristoylation of peptides plays a significant role in their biological activity. Myristoylation typically occurs at the N-terminal glycine or at the ε-amino group of lysine residues, facilitating interactions with cellular membranes and influencing protein localization and function . The presence of multiple myristoyl groups in this peptide suggests enhanced interaction with lipid bilayers, potentially leading to increased cellular uptake and bioactivity.

3. Antimicrobial Activity

Peptides similar to this compound have shown antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial membranes, leading to cell lysis . While direct studies on this specific peptide are scarce, its structural characteristics suggest potential antimicrobial efficacy.

4. Cellular Effects

Peptides with myristoylation can modulate various cellular processes, including apoptosis and signaling pathways. For instance, similar myristoylated peptides have been shown to influence the activity of protein kinases and other signaling molecules . This could imply that this compound may also affect cellular signaling pathways relevant to growth, differentiation, or apoptosis.

Table 1: Comparison of Biological Activities of Similar Peptides

| Peptide Sequence | Antioxidant Activity | Antimicrobial Activity | Cellular Signaling |

|---|---|---|---|

| Myr-FARKGALRQ (Myr-Peptide) | Moderate | Yes | Yes |

| H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu... | Unknown | Potential | Potential |

| Liraglutide (GLP-1 analogue) | High | No | Yes |

Table 2: Structural Characteristics Influencing Biological Activity

| Structural Feature | Impact on Activity |

|---|---|

| Myristoylation | Enhances membrane interaction |

| C-terminal hydrophilicity | Improves antioxidant potential |

| Presence of basic residues | Facilitates binding to negatively charged membranes |

Case Study 1: Myristoylated Peptides in Cancer Treatment

A study demonstrated that myristoylated peptides can effectively inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. These peptides were shown to induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial peptides has revealed that those with hydrophobic sequences exhibit significant activity against both Gram-positive and Gram-negative bacteria. The structural characteristics of this compound suggest it may possess similar capabilities .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H142N22O20/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)86-38-25-23-28-50(80)67(110)92-51(29-22-24-37-79)68(111)89-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-88-78(84)85)70(113)93-52(30-26-39-87-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)69(112)90-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)91-48(9)65(108)99-58(76(119)120)42-45(4)5/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,86,102)(H,89,111)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,87)(H4,84,85,88)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOOKZWMKXOQRL-YJDHHEDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H142N22O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1708.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of calmodulin kinase II (CaMKII) in the activity of L-type Ca2+ channels?

A1: The research presented in the paper "Calmodulin kinase II activation is required for the maintenance of basal activity of L-type Ca2+ channels in guinea-pig ventricular myocytes" [] demonstrates that CaMKII plays a crucial role in maintaining the basal activity of L-type Ca2+ channels. [] This conclusion is supported by experiments using the CaMKII inhibitor, AIP Myristoylated. When applied to guinea pig ventricular myocytes, AIP Myristoylated significantly inhibited Ca2+ channel activity in both cell-attached and inside-out patch-clamp configurations. [] This suggests that ongoing CaMKII activity is necessary for these channels to function correctly.

Q2: How does AIP Myristoylated help researchers understand the mechanisms of L-type Ca2+ channel regulation?

A2: AIP Myristoylated is a valuable tool for researchers studying L-type Ca2+ channels because it specifically inhibits CaMKII. [] By observing the effects of AIP Myristoylated on channel activity under different experimental conditions, researchers can gain insights into how CaMKII regulates these channels. For example, the study demonstrated that AIP Myristoylated could block the recovery of Ca2+ channel activity typically seen after rundown in the presence of calmodulin and ATP. [] This finding provides further evidence that CaMKII activity is essential for maintaining normal L-type Ca2+ channel function.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。